Home > Products > Screening Compounds P104592 > N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide - 791081-68-0

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-2890281
CAS Number: 791081-68-0
Molecular Formula: C14H15N3O4
Molecular Weight: 289.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

    Compound Description: MK-5596 is a selective cannabinoid-1 receptor (CB1R) inverse agonist researched for the treatment of obesity. Studies in diet-induced obese rats demonstrated its efficacy in reducing body weight and food intake via CB1R-mediated mechanisms [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A acts as a potent and selective inverse agonist/antagonist of the CB1 cannabinoid receptor [, ]. Studies showed that its interaction with the lysine residue at position 3.28(192) within the CB1 receptor is crucial for its inverse agonist activity [, ].

5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 demonstrates potent and selective antagonist activity against the CB1 receptor. It displays nanomolar affinity for rat brain and human CB1 receptors and exhibits good oral bioavailability [, ].

Diclofenac

    Compound Description: Diclofenac is a well-characterized cytochrome P450 substrate often employed as a model compound for studying microbial biotransformations [].

    Relevance: While structurally dissimilar to N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide, diclofenac is relevant due to its use in research methodologies highlighted in the provided papers. Specifically, the development of a rapid screening system for microbial biotransformations using diclofenac [] could potentially be applied to the study of N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide metabolism.

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methy]-3-thiophenecarboxylic acid

    Compound Description: This compound represents a drug candidate under development, investigated for its metabolism by actinomycetes strains in the context of drug metabolite preparation [].

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

    Compound Description: Dasatinib (Sprycel®, BMS-345825) is a marketed drug studied for its biotransformation by actinomycetes strains, similar to the previously mentioned drug candidate [].

    Relevance: The relevance of dasatinib, like the previous drug candidate, stems from its inclusion in research showcasing microbial biotransformation as a tool for generating drug metabolites [], a methodology that could be extrapolated to study N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide.

N-(2,4-Dihydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTLOH-4e)

    Compound Description: UTLOH-4e, a novel leflunomide analog, shows promising effects in ameliorating gouty arthritis by modulating the NF-κB/NLRP3 signaling pathway [].

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

    Compound Description: This compound served as a starting point for synthesizing nine derivatives, including O- and N-phenacyl substituted products, to investigate their structures and potential applications [].

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

    Compound Description: This compound represents a crystalline form of a molecule with potential applications in treating cancer and proliferative diseases [].

(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

    Compound Description: This compound exhibits potential in treating cancer and other proliferative diseases. Its crystalline form is particularly highlighted [].

4-[(2,4-Dimethoxyphenyl)[[1-(9H-fluoren-9-yl-methoxy)carbonyl]amino]methyl]phenoxyacetic Acid (Knorr Linker)

    Compound Description: This compound serves as a useful anchor in solid-phase organic synthesis, particularly in Fmoc/tBu solid-phase peptide synthesis [].

4-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]perhydro-2α,6β-dihydroxynaphthalene (CP55244)

    Compound Description: CP55244 is a cannabinoid agonist used in radioligand binding analyses and development of pharmacophore models for CB1 receptor ligands [].

    Compound Description: WIN55212-2 acts as a cannabinoid agonist commonly used in studying the CB1 receptor and its downstream signaling pathways [, , , ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR is a close analog of SR141716A designed to lack hydrogen-bonding capability at its C-3 substituent, resulting in neutral antagonist activity at the CB1 receptor [].

N,N,6-Trimethyl-4-(substituted)pyridin-2-amines

    Compound Description: This group of compounds (specifically compounds 10a-m in the original paper) represents a series of 2,4,6-trisubstituted pyridines synthesized using N,N-dimethylacetamide dimethyl acetal (DMADMA) [].

N2,N2,N4,N4-Tetramethyl-6-(substituted)pyridine-2,4-diamines

    Compound Description: This series of 2,4,6-trisubstituted pyridines (specifically compounds 16a-j in the original paper) was prepared via a one-pot synthesis using DMADMA [].

    Relevance: Similar to the previous group of pyridines, the relevance of these compounds to N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide lies in their method of synthesis. The utilization of DMADMA as a key reagent [] might indicate potential shared synthetic strategies or reactivity patterns between these compounds and N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide.

Tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives

    Compound Description: This group of compounds was synthesized and evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungi [].

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

    Compound Description: This compound served as a key intermediate in the synthesis of several derivatives (compounds 5-10 in the original paper) designed for potential pharmacological activity [].

    Compound Description: This group of compounds was synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR) from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii [].

2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidines

    Compound Description: This series of compounds, both classical (e.g., compound 9) and nonclassical (e.g., compounds 1-8), were investigated as potential inhibitors of DHFR from different species [].

2,4-Diamino-5-((N-methylanilino)methyl)pyrrolo[2,3-d]pyrimidines and 2,4-Diamino-5-((phenylthio)methyl)pyrrolo[2,3-d]pyrimidines

    Compound Description: These two series of compounds (exemplified by compounds 2-4 and 5-8, respectively, in the original paper) represent modifications to the core structure of 2,4-diaminopyrrolo[2,3-d]pyrimidines, aiming to investigate the impact of N9-methylation and bridge atom variation on their inhibitory potency and selectivity against DHFR from various species [].

N-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (Compound 9)

    Compound Description: This compound is a classical antifolate analog designed as a potential DHFR inhibitor and antitumor agent. It exhibits activity against various human cancer cell lines and utilizes the reduced folate/methotrexate transport system [].

5-[(2-Aminoacetamido)methyl]-1-[p-chloro-2-(o-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride dihydrate (450191-S)

    Compound Description: 450191-S is a sleep-inducing compound that undergoes extensive metabolism in dogs, leading to the formation of active metabolites, including 8-chloro-6-(2-chlorophenyl)-2-(N,N-dimethylcarbamoyl)-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine (M-1) and its hydroxylated derivatives [].

7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide (A484954)

    Compound Description: A484954 is a selective inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). Studies in spontaneously hypertensive rats revealed its diuretic effects, mediated in part by the activation of the nitric oxide/Nrf2/AT2R pathway [].

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

GSK1016790

    Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been used to study the role of TRPV4 in airway smooth muscle contraction [].

Properties

CAS Number

791081-68-0

Product Name

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide

Molecular Formula

C14H15N3O4

Molecular Weight

289.291

InChI

InChI=1S/C14H15N3O4/c1-17-13(18)7-6-11(16-17)14(19)15-10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,15,19)

InChI Key

VPXWSLDKONEQCQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.